molecular formula C20H15F2N3O3S2 B2386634 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide CAS No. 1020980-78-2

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide

Cat. No. B2386634
CAS RN: 1020980-78-2
M. Wt: 447.47
InChI Key: XCXGQBVSLOQFOI-UHFFFAOYSA-N
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Description

“N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide” is a chemical compound with the molecular formula C20H16FN3O3S2 and an average mass of 429.488 Da .

Scientific Research Applications

Anticancer Properties

The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, shows promise as a scaffold for designing new anticancer drugs . Researchers have demonstrated high antitumor activity for compounds containing this moiety. The structural similarity to purine allows for effective binding to biological targets, making it an attractive candidate for drug discovery.

Antibacterial and Antimicrobial Activity

Thiazolo[3,2-a]pyrimidine derivatives exhibit antibacterial and antimycobacterial properties. These compounds could potentially serve as leads for developing novel antibiotics or antimicrobial agents. Their unique chemical features make them interesting targets for further exploration .

Anti-Inflammatory Effects

Studies have highlighted the anti-inflammatory activity of thiazolo[3,2-a]pyrimidine derivatives. These compounds may play a role in modulating inflammatory pathways, making them relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Catalysis and Functionalization

The active methylene group (C2H2) in 5H-thiazolo[3,2-a]pyrimidin-3(2H)-ones allows for functionalization through reactions with electrophiles. Researchers can exploit this reactivity for catalytic applications or to modify the scaffold for specific purposes .

Drug Design and Optimization

The thiazolo[3,2-a]pyrimidine ring system provides a versatile platform for designing ligands that can effectively bind to biological targets. Researchers can introduce new binding sites to optimize interactions with specific receptors, making it valuable for drug design and optimization .

Other Potential Applications

Beyond the mentioned fields, thiazolo[3,2-a]pyrimidine derivatives have been investigated for various activities, including antidiabetic, antiviral, antioxidant, and antifungal effects. Their diverse properties make them intriguing candidates for further exploration .

Future Directions

Thiazolopyrimidines, which consist of two active pharmacophore heterocycles, can be of interest as potential bioactive molecules and have acquired a growing importance in the field of medicinal chemistry . They show a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, the future directions for this compound could involve further exploration of its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown due to the lack of research. .

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

properties

IUPAC Name

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O3S2/c1-11-12(2)23-20-25(19(11)26)17(10-29-20)13-4-3-5-15(8-13)24-30(27,28)18-7-6-14(21)9-16(18)22/h3-10,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXGQBVSLOQFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide

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